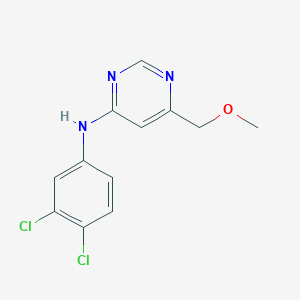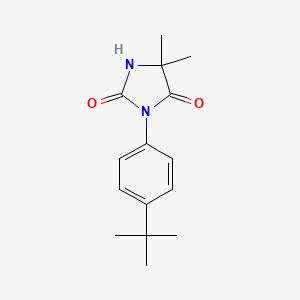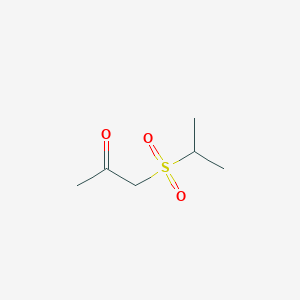![molecular formula C9H12N4S B8621732 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol CAS No. 34276-69-2](/img/structure/B8621732.png)
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-tert-butyl-1H-1,2,4-triazole-3-thiol with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolopyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
7-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid: Another triazolopyrimidine derivative with similar structural features but different functional groups.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazolopyrimidine core but different substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: Compounds with a pyrazole ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness
5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is unique due to its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
34276-69-2 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
5-tert-butyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C9H12N4S/c1-9(2,3)6-4-7(14)13-8(12-6)10-5-11-13/h4-5H,1-3H3,(H,10,11,12) |
Clave InChI |
LCCZCHIIWDNQQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=S)N2C(=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[4-(benzyloxy)-3-fluorophenyl]ethanone](/img/structure/B8621666.png)
![6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B8621676.png)


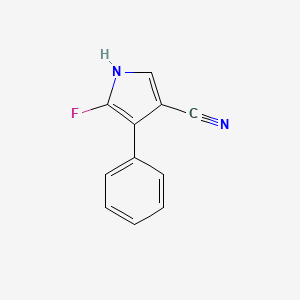
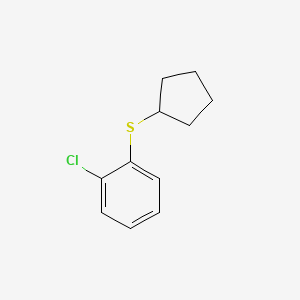

![3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one](/img/structure/B8621725.png)
![6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8621739.png)
